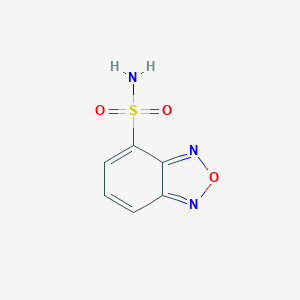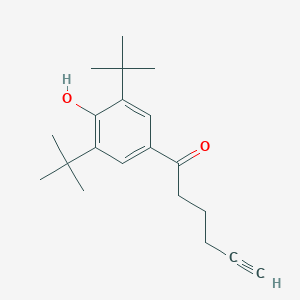
2,1,3-Benzoxadiazol-4-sulfonamid
Übersicht
Beschreibung
2,1,3-Benzoxadiazole-4-sulfonamide (BXD) is a heterocyclic compound with a variety of applications in the fields of pharmaceuticals, agriculture, and other industrial processes. BXD is a versatile synthetic precursor and has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. BXD is also a promising candidate for the development of novel therapeutic agents due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Optoelektronische Materialien
Die elektronenarme Natur des Benzoxadiazol-Kerns macht 2,1,3-Benzoxadiazol-4-sulfonamid zu einem Kandidaten für den Einsatz in optoelektronischen Materialien . Es kann in Polymere oder kleine Moleküle eingearbeitet werden, die in organischen Leuchtdioden (OLEDs) verwendet werden oder als Teil von Solarzellenkomponenten dienen.
Analytische Chemie
In der analytischen Chemie wird This compound als Reagenz zum Nachweis von Aminosäuren und Proteinen verwendet . Seine Fähigkeit, zu reagieren und fluoreszierende Derivate zu bilden, macht es wertvoll für Assays und die Strukturbestimmung von Biomolekülen.
Medizinische Chemie
Die Benzoxadiazol-Einheit ist ein häufiges Merkmal in vielen medizinischen Verbindungen This compound kann als Baustein bei der Entwicklung neuer Medikamente verwendet werden und bietet aufgrund seiner strukturellen Vielseitigkeit potenzielle antimikrobielle, antimykotische und krebsbekämpfende Aktivitäten .
Wirkmechanismus
Target of Action
Similar compounds, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (abdf), have been found to interact with protein tyrosine phosphatase ptp1b .
Mode of Action
It’s worth noting that abdf, a similar compound, attenuates the functional activity of ptp1b by reacting selectively with a single cysteine residue, leaving other cysteines in the protein unmodified .
Action Environment
It’s worth noting that similar compounds have shown solvatochromism, changing their fluorescence properties based on the polarity of the environment .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 2,1,3-Benzoxadiazole derivatives are promising. They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The derivatives of 2,1,3-Benzoxadiazole have been recognized for their potential in medicinal, pharmaceutical, and industrial areas .
Biochemische Analyse
Biochemical Properties
It is known that this compound has a melting point of 157-159°C . It is also known to be highly reactive and sensitive .
Cellular Effects
It is suggested that this compound may have a role in fluorescence, with strong solvent-dependent fluorescence emission . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that this compound may interact with thiol moieties of proteins to give fluorescence . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, 2,1,3-Benzoxadiazole-4-sulfonamide exhibits longer and shorter lifetimes in CHCl3 solution, which was attributed to the emission of monomeric and aggregated molecules, respectively . The thermal properties of this compound were analyzed by thermogravimetric analysis, and a high maximum degradation rate occurred at around 300°C .
Eigenschaften
IUPAC Name |
2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIYIVOEJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373432 | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114322-13-3 | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,1,3-Benzoxadiazole-4-sulfonamide interact with its target and what are the downstream effects?
A1: 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, particularly those with chlorine or fluorine substitutions at the 7-position (e.g., DAABD-Cl and DAABD-F), exhibit high reactivity towards thiol groups. [, , ] This reactivity enables them to form stable, fluorescent adducts with cysteine residues in peptides and proteins. [, , ] This derivatization process allows for sensitive detection and identification of proteins using techniques like fluorescence detection-coupled high-performance liquid chromatography (HPLC) and mass spectrometry. [, , , , ]
Q2: What is the structural characterization of these compounds, including molecular formula, weight, and spectroscopic data?
A2: While the provided research primarily focuses on the applications of these compounds, it lacks specific details on their molecular formula, weight, and spectroscopic data. Further investigation into their chemical properties would be beneficial for a complete understanding.
Q3: Can you elaborate on the material compatibility and stability of these compounds?
A3: Research indicates that the fluorescent adducts formed between 2,1,3-Benzoxadiazole-4-sulfonamide derivatives and thiols are stable in acidic mediums for extended periods, enabling automation and high-throughput analysis of samples. [] This stability is crucial for techniques like HPLC, ensuring reliable and reproducible results.
Q4: What about the catalytic properties and applications of these compounds?
A4: The provided research primarily focuses on utilizing 2,1,3-Benzoxadiazole-4-sulfonamide derivatives as fluorogenic reagents for labeling and detecting biomolecules rather than their potential catalytic properties. Further research is needed to explore this aspect.
Q5: Has computational chemistry and modeling been employed in the study of these compounds?
A5: While the provided research highlights experimental applications, it doesn't delve into the use of computational chemistry or modeling. Applying these tools could offer valuable insights into structure-activity relationships and optimize their performance.
Q6: How does the structure of 2,1,3-Benzoxadiazole-4-sulfonamide influence its activity and selectivity?
A6: Modifying the 7-position of the 2,1,3-Benzoxadiazole-4-sulfonamide core with different halogens significantly influences reactivity. For example, DAABD-F exhibits higher reactivity towards thiols compared to DAABD-Cl. [] Furthermore, altering the excitation and emission wavelengths of the fluorophore by using a benzoselenadiazole instead of a benzoxadiazole core can be used to enable the simultaneous analysis of multiple samples. [] This highlights the potential for tailoring the reactivity and fluorescence properties through structural modifications.
Q7: Are there any analytical methods specifically designed for these compounds?
A8: The research primarily utilizes HPLC coupled with fluorescence detection for separating and quantifying the fluorescent adducts formed with these compounds. [, , , , ] Mass spectrometry is also employed for identifying the derivatized proteins. [, , , , ] These analytical techniques are essential for characterizing the interactions and analyzing complex biological samples.
Q8: What about their environmental impact and degradation?
A8: The provided research doesn't address the environmental impact or degradation pathways of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives. Investigating their fate and potential effects on the environment is crucial for responsible use.
Q9: Have there been any studies on the dissolution and solubility of these compounds?
A9: The research doesn't specifically focus on the dissolution and solubility properties of these compounds. Understanding these properties is essential for determining optimal experimental conditions and potential applications.
Q10: What is the historical context and milestones in the research of 2,1,3-Benzoxadiazole-4-sulfonamide?
A10: While the provided research showcases recent applications of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, a comprehensive historical overview and significant milestones in their development are absent. Exploring the evolution of these compounds would provide valuable context to the current research.
Q11: Are there any cross-disciplinary applications and synergies involving these compounds?
A12: The research highlights the application of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives in proteomics research, particularly in areas like biomarker discovery and understanding cellular responses to stimuli. [, ] This showcases the interdisciplinary nature of this field, combining chemistry, biology, and analytical techniques.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)







